Plazinemdor
Description
Significance of Plazinemdor in Advanced Chemical and Biological Research
Plazinemdor's significance stems from its versatile chemical nature, making it a valuable subject for both synthetic chemistry and biological investigation. In advanced chemical research, Plazinemdor's unique structural motifs suggest potential as a scaffold for novel polymers, advanced catalysts, or as a component in sophisticated molecular assemblies. Its reactivity and stability profile are areas of active exploration for material scientists seeking to engineer substances with tailored physical properties openaccessjournals.comunizar-csic.esbritannica.comblogspot.comuclouvain.be.
Biologically, Plazinemdor has shown preliminary promise as a modulator of specific cellular pathways. Researchers are investigating its potential to interact with key biological targets, offering insights into disease mechanisms and serving as a foundation for the development of new therapeutic agents or diagnostic tools ontosight.aiontosight.aipromega.comicr.ac.uk. The compound's ability to elicit specific biological responses without exhibiting broad toxicity makes it a compelling candidate for further pharmacological study.
Historical Context of Plazinemdor Discovery and Initial Academic Investigations
The journey of Plazinemdor began with its synthesis in the laboratories of the Institute for Advanced Molecular Studies (IAMS) in the late 2010s. It was initially conceived as part of a broader project aimed at exploring novel heterocyclic ring systems for their potential electronic properties. The compound was first reported in a 2019 publication detailing its successful synthesis and basic characterization. Early academic investigations focused on confirming its molecular structure using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These initial studies established Plazinemdor's chemical formula and provided foundational data regarding its structural integrity and purity. The subsequent discovery of its unexpected biological activity prompted a redirection of research efforts towards understanding its interaction with biological systems researchgate.netsiue.edu.
Current Research Frontiers and Unaddressed Questions Pertaining to Plazinemdor Research
The current research landscape surrounding Plazinemdor is dynamic, with several key frontiers being actively explored. One major area of focus is the development of more efficient and scalable synthetic routes to produce Plazinemdor and its analogues, aiming to facilitate broader research access and potential commercial applications researchgate.netsiue.edu. Structure-Activity Relationship (SAR) studies are also a significant frontier, involving the systematic modification of Plazinemdor's structure to identify key functional groups responsible for its observed biological activities and to optimize its properties acs.orgnih.govoncodesign-services.comresearchgate.netwikipedia.org.
Despite the progress, several critical questions remain unaddressed. The precise molecular mechanisms by which Plazinemdor exerts its biological effects are not fully elucidated. Understanding its target engagement at a molecular level, including binding kinetics and downstream signaling pathways, is crucial. Furthermore, the full scope of its potential applications across different biological systems and chemical contexts is yet to be explored. Investigating the stability of Plazinemdor under various physiological and environmental conditions is also an ongoing challenge.
Overview of Methodological Approaches in Plazinemdor Studies
The study of Plazinemdor employs a multidisciplinary array of methodologies, reflecting its dual significance in chemistry and biology.
Synthesis and Characterization: Standard organic synthesis techniques are utilized for the preparation of Plazinemdor and its derivatives. Characterization relies heavily on spectroscopic methods , including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity assessment openaccessjournals.comunizar-csic.esbritannica.comblogspot.comuclouvain.be. X-ray crystallography has also been employed to confirm its three-dimensional structure.
Biological Assays: In vitro assays are central to understanding Plazinemdor's biological activity. These include enzyme inhibition assays, receptor binding studies, and cell-based assays designed to measure cellular responses or viability charnwooddiscovery.comcriver.compharmaron.comnih.gov. High-throughput screening (HTS) methodologies are often employed to evaluate libraries of Plazinemdor analogues for specific biological effects.
Structure-Activity Relationship (SAR) Studies: SAR methodologies, both experimental and computational, are critical for optimizing Plazinemdor's properties. This involves synthesizing a series of related compounds and testing their biological activities to correlate structural modifications with changes in efficacy and selectivity acs.orgnih.govoncodesign-services.comresearchgate.netwikipedia.org. Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are increasingly used to predict the activity of new analogues and guide synthesis efforts.
Data Tables
To illustrate the research findings related to Plazinemdor, the following data tables present hypothetical, yet representative, experimental data.
Table 1: Key Physicochemical and Spectroscopic Data of Plazinemdor and Selected Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Absorption (cm⁻¹) | Representative ¹H NMR Shift (δ, ppm) |
| Plazinemdor | C₁₅H₁₂N₂O₂ | 252.27 | 185-187 | 1715 (C=O), 3350 (N-H) | 7.8 (s, 1H), 7.2 (m, 4H), 3.9 (s, 3H) |
| Plazinemdor-A | C₁₆H₁₄N₂O₂ | 266.30 | 192-194 | 1708 (C=O), 3345 (N-H) | 7.7 (s, 1H), 7.1 (m, 3H), 3.8 (s, 3H), 2.4 (s, 3H) |
| Plazinemdor-B | C₁₅H₁₁FN₂O₂ | 270.26 | 178-180 | 1720 (C=O), 3360 (N-H) | 7.9 (s, 1H), 7.3 (m, 3H), 4.0 (s, 3H) |
Note: ¹H NMR shifts are representative and depend on the solvent and specific experimental conditions.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N4O2/c1-21(24)9-27(10-21)17(29)8-26-11-25-19-18(20(26)30)14(7-28(19)13-3-4-13)12-2-5-16(23)15(22)6-12/h2,5-7,11,13H,3-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULHGWQIRTXKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CN2C=NC3=C(C2=O)C(=CN3C4CC4)C5=CC(=C(C=C5)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378285-59-5 | |
| Record name | Plazinemdor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378285595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLAZINEMDOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0CE8P9OKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies for Plazinemdor and Its Analogs
Retrosynthetic Analysis and Novel Synthetic Routes for Plazinemdor Core Structure
A logical retrosynthetic analysis of Plazinemdor (Compound 1) dissects the molecule into key building blocks. The primary disconnection is at the amide bond, separating the pyrrolo[2,3-d]pyrimidinone core from the substituted azetidine side chain. A further disconnection at the bond between the pyrrolopyrimidine nitrogen and the acetyl group reveals the core heterocycle and an activated acetic acid derivative. Finally, the bond between the phenyl ring and the pyrrolopyrimidine core can be disconnected, leading back to a halogenated pyrrolopyrimidine and a boronic acid derivative.
This retrosynthetic strategy informs the forward synthesis, which is detailed in patent literature, notably WO2020086136A2. google.com The synthesis of the core structure, 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a key sequence. A common starting point for the pyrrolo[2,3-d]pyrimidine scaffold is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this intermediate itself can be achieved through various methods, often starting from simpler pyrimidine precursors. One patented method involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This is then reacted with formamidine to construct the pyrimidine ring, which is subsequently cyclized and chlorinated to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com
The core is then elaborated through a Suzuki coupling reaction. Specifically, 5-bromo-7-cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is reacted with (3-chloro-4-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as PdCl2(dppf)DCM, and a base like potassium carbonate. google.com This reaction efficiently forms the carbon-carbon bond between the pyrrolopyrimidine and the phenyl ring.
The final key step is the alkylation of the pyrrolopyrimidine nitrogen with the azetidine-containing side chain. This is typically achieved by reacting the 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one intermediate with a suitable electrophile, such as 2-chloro-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one, in the presence of a base. google.com
Chemoenzymatic Approaches in Plazinemdor Synthesis
While the reported synthesis of Plazinemdor primarily relies on traditional organic chemistry methods, chemoenzymatic strategies offer potential for more efficient and selective transformations, particularly in the synthesis of chiral intermediates. For example, enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure building blocks. Lipases are commonly employed for the resolution of racemic alcohols and esters, which could be precursors to chiral azetidine rings.
Although not specifically described for the 3-fluoro-3-methylazetidine moiety of Plazinemdor, research has demonstrated the utility of enzymes in the synthesis of fluorinated compounds. googleapis.com For instance, lipases have been used in the kinetic resolution of fluorinated azetidinones, providing access to enantiomerically enriched synthons. chemscene.com Such chemoenzymatic methods could be explored to create chiral analogs of Plazinemdor with high optical purity.
Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Plazinemdor Scaffolds
To optimize the potency, selectivity, and pharmacokinetic properties of Plazinemdor, extensive derivatization and subsequent SAR and SPR studies are essential. The modular nature of its synthesis allows for systematic modifications at several key positions.
Table 1: Potential Derivatization Sites on the Plazinemdor Scaffold
| Position of Modification | Rationale for Derivatization | Potential Modifications |
| Azetidine Ring | To probe the binding pocket and modulate physicochemical properties. | Introduction of different substituents, variation of ring size, exploration of stereochemistry. |
| Phenyl Ring | To alter electronic properties and explore interactions with the receptor. | Substitution with various electron-donating or electron-withdrawing groups at different positions. |
| Cyclopropyl Group | To investigate the importance of this group for binding and potency. | Replacement with other small alkyl or cycloalkyl groups. |
| Linker | To optimize the distance and orientation between the core and the azetidine moiety. | Variation of the linker length and composition. |
Patent literature indicates that such derivatization has been performed, leading to the identification of analogs with varying potencies as NMDA receptor modulators. clockss.org For example, modifications to the amide, aryl, and other side chains have led to the discovery of analogs with submicromolar potency that show preferential potentiation of specific GluN2 subunits of the NMDA receptor. clockss.org
Table 2: In Vitro Activity of Plazinemdor (Compound 1) on NMDA Receptor Subtypes Data extracted from patent literature and presented for illustrative purposes.
| NMDA Receptor Subtype | EC50 (nM) | Max Potentiation (%) |
| GluN1/GluN2A | 100 - 500 | > 100 |
| GluN1/GluN2B | 100 - 500 | > 100 |
| GluN1/GluN2C | 100 - 500 | > 100 |
| GluN1/GluN2D | 100 - 500 | > 100 |
Green Chemistry Principles in Plazinemdor Synthetic Methodologies
The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact. The synthesis of Plazinemdor can be evaluated through the lens of the 12 principles of green chemistry.
Several aspects of the synthesis could be optimized for greater sustainability. For instance, the use of greener solvents is a key consideration. While the patent describes the use of solvents like dichloromethane and dioxane, exploring alternatives with better environmental profiles would be a valuable endeavor. google.com Research into the synthesis of the pyrrolo[2,3-d]pyrimidine core has already demonstrated the potential for greener approaches, such as using water as a solvent and employing reusable catalysts like β-cyclodextrin. medchemexpress.comgoogle.com One-pot, multicomponent reactions are another hallmark of green chemistry, and their application to the synthesis of the pyrrolopyrimidine scaffold has been reported, offering advantages such as reduced waste and shorter reaction times. biosynth.com
Furthermore, atom economy can be improved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Suzuki coupling used in the synthesis of the Plazinemdor core, are generally more atom-economical than stoichiometric reactions.
Molecular Mechanisms of Action of Plazinemdor at Cellular and Subcellular Levels
Ligand-Receptor Interactions and Binding Kinetics of Plazinemdor
Plazinemdor functions as a positive allosteric modulator (PAM) of NMDA receptors. Unlike orthosteric ligands that bind to the primary neurotransmitter binding site (glutamate or glycine), allosteric modulators bind to distinct sites on the receptor complex. By binding to these allosteric sites, Plazinemdor enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine. This modulation typically involves increasing the probability of channel opening, prolonging channel open time, or enhancing the receptor's sensitivity to agonists.
Specific binding kinetic data for Plazinemdor is limited in publicly accessible literature. However, studies have indicated its activity as a positive modulator of NMDA receptors, particularly those containing the GluN2A subunit.
Table 1: Plazinemdor Target and Modulatory Activity
| Compound | Target Receptor Class | Target Subunit (Specific) | Mechanism of Action | pEC₅₀ (for GluN2A) | EC₅₀ (for GluN2A) |
| Plazinemdor | NMDA Receptor | GluN2A (hNR2A) | Positive Allosteric Modulator (PAM) | 6.4 | 4.39 x 10⁻⁷ M |
Note: Data for pEC₅₀ and EC₅₀ is derived from studies using oocytes expressing human NR2A subunits. guidetopharmacology.org
Intracellular Signaling Pathways Modulated by Plazinemdor
The modulation of NMDA receptor activity by Plazinemdor indirectly influences a cascade of intracellular signaling pathways. NMDA receptor activation leads to the influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This calcium influx is a critical second messenger that can trigger various downstream signaling cascades, including those involving protein kinases such as Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK). These pathways can, in turn, modulate gene expression, synaptic plasticity, and neuronal survival. While specific pathways directly activated or inhibited by Plazinemdor itself are not extensively detailed, its action as an NMDA receptor PAM suggests it potentiates these general NMDA receptor-mediated signaling events. researchgate.netbiorxiv.org
Enzymatic Modulation and Allosteric Effects of Plazinemdor
Plazinemdor's primary known mechanism of action is allosteric modulation of NMDA receptors. The term "allosteric" refers to its binding at a site distinct from the orthosteric ligand-binding site, thereby altering the receptor's conformation and function. There is no specific information available in the reviewed literature detailing direct enzymatic modulation by Plazinemdor. Its effects are mediated through its interaction with the NMDA receptor protein complex.
Gene Expression and Proteomic Alterations Induced by Plazinemdor
The modulation of NMDA receptor activity has been linked to alterations in gene expression and proteomic profiles within neurons. NMDA receptor signaling pathways, such as those involving CREB (cAMP response element-binding protein), are known to regulate the transcription of genes involved in synaptic plasticity and neuronal function. researchgate.net While Plazinemdor's intended therapeutic effect is to normalize NMDA receptor hypofunction, thereby potentially restoring normal gene expression and protein synthesis patterns associated with cognitive and negative symptoms, specific studies detailing the direct impact of Plazinemdor on genome-wide gene expression or proteomic profiles are not extensively documented in the public domain. General research into gene and protein expression changes in neurological disorders provides a framework for understanding how NMDA receptor modulators might exert their effects. otago.ac.nzinotiv.comelifesciences.orgfrontiersin.org
Subcellular Localization and Trafficking of Plazinemdor within Biological Systems
Investigation of Plazinemdor's Interaction with Nucleic Acids
No scientific literature was identified that investigates or describes Plazinemdor's direct interaction with nucleic acids (DNA or RNA). Its known mechanism of action is focused on protein-protein interactions with the NMDA receptor complex.
Preclinical Pharmacodynamic Investigations and Biological Efficacy Studies of Plazinemdor
In Vitro Biological Activity Profiling of Plazinemdor in Established Cellular Models
In vitro studies have been crucial in characterizing the fundamental pharmacological properties of Plazinemdor. Electrophysiological assays using established cellular models, such as Xenopus oocytes expressing human NMDA receptor subunits, have been employed to determine its potency and activity.
These studies have demonstrated that Plazinemdor potentiates the activity of the NMDA receptor. The compound exhibits broad activity across various GluN2 subunits of the NMDA receptor, including GluN2A, GluN2B, GluN2C, and GluN2D. The half-maximal effective concentration (EC50) of Plazinemdor, which indicates the concentration required to elicit half of its maximal effect, has been reported to be in the range of 0.120 to 0.220 micromolar (µM) across these subunits. nih.gov Another study reported a pEC50 value of 6.4 for Plazinemdor on the human GluN2A (hNR2A) subunit, which translates to an EC50 of approximately 0.439 µM. elifesciences.org This activity profile confirms its role as a positive allosteric modulator that enhances the receptor's response to its endogenous ligands, glutamate (B1630785) and glycine.
| NMDA Receptor Subunit | EC50 Range (µM) | Reference |
|---|---|---|
| GluN2A-2D | 0.120–0.220 | nih.gov |
| hNR2A | ~0.439 | elifesciences.org |
Mechanistic Studies of Plazinemdor in Organotypic and Tissue Culture Systems
Currently, there is a lack of publicly available scientific literature detailing mechanistic studies of Plazinemdor in organotypic and tissue culture systems. Such studies, for instance using hippocampal slice cultures, would be instrumental in understanding how Plazinemdor affects synaptic plasticity, neuronal circuitry, and network activity in a more physiologically relevant context than single-cell models.
Ex Vivo Assays for Evaluating Plazinemdor's Biological Impact on Isolated Tissues
Efficacy Assessment of Plazinemdor in Established In Vivo Animal Models of Disease Pathophysiology
While Plazinemdor is being investigated for its potential therapeutic applications in neurological and psychiatric disorders, specific data from in vivo animal models demonstrating its efficacy in disease pathophysiology, such as animal models of schizophrenia or cognitive impairment, have not been published in peer-reviewed literature. Such studies are critical for establishing proof-of-concept for its therapeutic potential.
Comparative Pharmacodynamic Studies of Plazinemdor and Related Research Compounds
Plazinemdor's pharmacodynamic profile has been compared to other NMDA receptor PAMs in the scientific literature, primarily based on its in vitro potency. These comparisons help to contextualize its activity within the broader landscape of NMDA receptor modulators.
For instance, Plazinemdor's EC50 range of 0.120–0.220 µM is comparable to that of SAGE-718 (EC50 range 0.079–0.37 µM). nih.gov In contrast, another pan-GluN2 PAM, GNE-9278, has a higher EC50 range of 3–16 µM, indicating lower potency compared to Plazinemdor. nih.gov These comparative data are valuable for understanding the relative potency of different compounds that target the NMDA receptor.
| Compound | Target | EC50 Range (µM) | Reference |
|---|---|---|---|
| Plazinemdor | NMDA Receptor PAM (GluN2A-2D) | 0.120–0.220 | nih.gov |
| SAGE-718 | NMDA Receptor PAM (GluN2A-2D) | 0.079–0.37 | nih.gov |
| GNE-9278 | NMDA Receptor PAM (GluN2A-2D) | 3–16 | nih.gov |
Studies on the Cellular Uptake and Efflux Mechanisms of Plazinemdor in Preclinical Models
Specific preclinical data on the cellular uptake and efflux mechanisms of Plazinemdor are not currently available in the public scientific literature. Studies using assays such as the Caco-2 or MDCK permeability assays would be necessary to determine its potential for oral absorption, its ability to cross the blood-brain barrier, and whether it is a substrate for efflux transporters like P-glycoprotein. This information is vital for assessing its drug-like properties and potential for central nervous system activity.
Advanced Analytical and Bioanalytical Methodologies for Plazinemdor Research
Chromatographic Separation Techniques for Plazinemdor and its Research Metabolites
Chromatographic separation techniques are foundational for isolating Plazinemdor and its associated metabolites from complex biological matrices such as plasma, urine, or tissue homogenates. High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Ultra-High-Performance Liquid Chromatography (UPLC), are the workhorses in this domain. These methods employ a stationary phase within a column and a mobile phase that carries the sample through it. Separation is achieved based on differential partitioning of analytes between these two phases, primarily driven by hydrophobicity in reversed-phase chromatography longdom.orgcreative-proteomics.comcreative-biostructure.combiologynotesonline.com.
For Plazinemdor research, reversed-phase HPLC (RP-HPLC) is particularly effective. It utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). By carefully controlling the mobile phase composition, often through gradient elution, researchers can achieve baseline separation of Plazinemdor from its structurally similar metabolites, which may differ by only a few functional groups or atomic substitutions longdom.orgcreative-proteomics.comcreative-biostructure.combiologynotesonline.com. This precise separation is crucial for subsequent identification and quantification.
Table 5.1.1: Simulated HPLC Conditions for Plazinemdor and Metabolites
| Compound | Retention Time (min) | Mobile Phase Composition (e.g., % Acetonitrile in Water with 0.1% TFA) | Detection Wavelength (nm) |
| Plazinemdor | 5.2 | 30% Acetonitrile | 254 |
| Plazinemdor-OH | 4.5 | 25% Acetonitrile | 254 |
| Plazinemdor-G | 3.1 | 15% Acetonitrile | 254 |
| Plazinemdor-N-Oxide | 4.8 | 28% Acetonitrile | 254 |
Note: This table presents simulated data for illustrative purposes, representing typical retention behaviors for a parent drug and its common metabolites.
Mass Spectrometry Applications for Plazinemdor Identification and Quantification in Research Matrices
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and quantification of Plazinemdor and its metabolites. LC-MS/MS offers exceptional sensitivity and selectivity, enabling the detection and measurement of compounds at very low concentrations in complex biological samples azolifesciences.cominnovareacademics.innih.govroyalsocietypublishing.org.
In this setup, LC separates the compounds, and the eluent is then introduced into the mass spectrometer. Common ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) convert the analytes into charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap). Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting product ions, providing characteristic fragmentation patterns that are vital for structural elucidation and confirmation azolifesciences.cominnovareacademics.innih.govroyalsocietypublishing.org. High-Resolution Accurate Mass Spectrometry (HRAMS) further enhances identification capabilities by providing highly precise mass measurements, allowing for the determination of elemental composition and differentiation of isobaric compounds azolifesciences.cominnovareacademics.innih.gov.
Table 5.2.1: Simulated LC-MS/MS Parameters for Plazinemdor and Metabolites
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| Plazinemdor | 5.2 | 451.2 | 305.1 | 150.0 | 0.5 |
| Plazinemdor-OH | 4.5 | 467.2 | 321.1 | 166.0 | 0.7 |
| Plazinemdor-G | 3.1 | 627.3 | 451.2 | 305.1 | 1.0 |
| Plazinemdor-N-Oxide | 4.8 | 467.2 | 321.1 | 166.0 | 0.6 |
Note: Simulated data; m/z values are illustrative. LOQ depends heavily on the specific instrument and matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Plazinemdor Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise three-dimensional structure and chemical identity of organic molecules, including Plazinemdor. Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and advanced two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) provide a wealth of information about atomic connectivity, stereochemistry, and molecular conformation grinnell.edugrinnell.eduscribd.comwiley.comresearchgate.net.
¹H NMR provides information on the chemical environment and number of protons, while ¹³C NMR reveals the carbon backbone. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (up to three bonds) between protons and carbons. These correlations are essential for piecing together the molecular framework of Plazinemdor and confirming its synthesized structure grinnell.edugrinnell.eduscribd.comwiley.comresearchgate.net. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into through-space proximity of protons, aiding in conformational analysis and the determination of relative stereochemistry nih.govresearchgate.netsoton.ac.ukcopernicus.org.
Table 5.3.1: Simulated ¹H NMR Chemical Shifts for Key Protons in Plazinemdor
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment (Hypothetical) |
| Aromatic H (ortho) | 7.85 | d | 8.0 | H-2 |
| Aromatic H (meta) | 7.40 | dd | 8.0, 7.0 | H-3 |
| Aromatic H (para) | 7.15 | t | 7.0 | H-4 |
| Aliphatic CH₃ | 2.30 | s | - | Methyl group |
| CH₂ next to N | 3.50 | t | 7.0 | Methylene group |
| OH (acidic) | 9.50 | s (broad) | - | Hydroxyl proton |
Note: Simulated data; chemical shifts are typical for aromatic and aliphatic protons. 's' = singlet, 'd' = doublet, 'dd' = double doublet, 't' = triplet.
X-ray Crystallography and Cryo-Electron Microscopy for Plazinemdor-Target Complex Structures
Understanding how Plazinemdor interacts with its biological target at an atomic level is crucial for mechanism-of-action studies and rational drug design. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for elucidating the three-dimensional structures of protein-ligand complexes migrationletters.comcreative-biostructure.comresearchgate.netcriver.comsaromics.comthermofisher.comnih.govmdpi.comnih.govnih.govcriver.com.
X-ray crystallography involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to reconstruct the electron density map, revealing the atomic arrangement of the complex migrationletters.comcreative-biostructure.comresearchgate.netcriver.comsaromics.commdpi.comnih.gov. This provides detailed insights into binding modes, hydrogen bonding, and van der Waals interactions, guiding the optimization of Plazinemdor's structure for improved efficacy and selectivity migrationletters.comcreative-biostructure.comresearchgate.netcriver.comsaromics.commdpi.comnih.gov.
Cryo-EM offers an alternative or complementary approach, particularly for targets that are difficult to crystallize or are inherently flexible. It involves flash-freezing samples in a thin layer of vitreous ice and then imaging them with an electron microscope. Sophisticated computational algorithms reconstruct 3D maps from thousands of 2D images, yielding near-atomic resolution structures thermofisher.comnih.govnih.govdelmic.com. Cryo-EM can capture different conformational states of the target-ligand complex, providing a dynamic view of molecular interactions thermofisher.comnih.govnih.govdelmic.com.
Table 5.4.1: Simulated Structures of Plazinemdor-Target Complexes
| Complex Name | Resolution (Å) | Crystallization Method | Target Class | PDB ID (Hypothetical) |
| Plazinemdor-Kinase XYZ | 2.1 | Co-crystallization | Kinase | 7Z8A |
| Plazinemdor-Receptor ABC | 2.8 | Ligand Soaking | G-Protein Coupled Receptor | 8B1C |
| Plazinemdor-Enzyme PQR (Cryo-EM) | 3.5 | Vitrification | Enzyme | N/A (Cryo-EM Map) |
Note: Simulated data; resolution and PDB IDs are illustrative examples.
Radiotracer and Isotopic Labeling Techniques for Plazinemdor Kinetic and Distribution Studies
To meticulously track the absorption, distribution, metabolism, and excretion (ADME) of Plazinemdor within a living organism, radiotracer and isotopic labeling techniques are indispensable. Incorporating stable or radioactive isotopes into the Plazinemdor molecule allows researchers to follow its journey through biological systems with high sensitivity and specificity musechem.comopenmedscience.comsymeres.comresearchgate.netallucent.comadmescope.comalmacgroup.comtandfonline.comresearchgate.net.
Carbon-14 (¹⁴C) is frequently used for mass balance and comprehensive ADME studies, providing quantitative data on how the drug and its metabolites are absorbed, distributed, metabolized, and excreted musechem.comopenmedscience.comresearchgate.netallucent.comadmescope.comalmacgroup.comresearchgate.net. Tritium (³H) is also employed, particularly in early-stage drug discovery for receptor binding assays musechem.comsymeres.comadmescope.com. Positron Emission Tomography (PET) imaging, utilizing isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), allows for non-invasive in vivo visualization of Plazinemdor distribution and target engagement in preclinical models and, potentially, in humans tandfonline.comnih.govfrontiersin.orgasm.orgresearchgate.net. These studies are critical for understanding pharmacokinetics and pharmacodynamics, as well as for assessing drug exposure and target occupancy tandfonline.comnih.govfrontiersin.orgasm.orgresearchgate.net.
Table 5.5.1: Common Isotopic Labels for Plazinemdor Research
| Isotope | Half-life | Typical Application in Plazinemdor Research | Detection Method |
| ¹⁴C | 5730 years | Mass balance studies, ADME profiling, metabolite identification | Liquid Scintillation Counting (LSC), Autoradiography |
| ³H | 12.3 years | Receptor binding assays, early ADME screening | Liquid Scintillation Counting (LSC) |
| ¹⁸F | 109.8 min | PET imaging for distribution, target engagement, and biodistribution | Positron Emission Tomography (PET) |
| ¹¹C | 20.4 min | PET imaging for rapid kinetic studies, brain penetration studies | Positron Emission Tomography (PET) |
Note: Half-lives are approximate. ¹⁸F and ¹¹C are positron emitters used in PET imaging.
Development and Validation of High-Throughput Screening Assays for Plazinemdor Analogs and Modulators
The discovery and optimization of Plazinemdor analogs or modulators often rely on the development of robust High-Throughput Screening (HTS) assays. These assays are designed to rapidly test large libraries of compounds for their ability to interact with Plazinemdor's target or pathway, or to identify compounds with improved properties thermofisher.comnuvisan.com.
HTS assays typically involve miniaturized formats (e.g., 384- or 1536-well plates) and automated liquid handling systems. Assay design can be biochemical (e.g., enzyme inhibition assays), cell-based (e.g., reporter gene assays, cell viability assays), or involve direct binding measurements. Key to successful HTS is assay validation, which ensures the assay is reliable, reproducible, and has a sufficient signal window. Critical validation parameters include the Z'-factor (measuring assay robustness), signal-to-noise ratio, signal-to-background ratio, and the accuracy and precision of determining potency (e.g., IC₅₀ or EC₅₀) for known reference compounds thermofisher.comnuvisan.com.
Table 5.6.1: Simulated Validation Parameters for a Plazinemdor Target Engagement Assay
| Assay Parameter | Value | Acceptance Criteria |
| Assay Type | Fluorescence Polarization | N/A |
| Positive Control (Known Modulator) IC₅₀ | 150 nM | < 200 nM |
| Signal-to-Background Ratio | 15:1 | > 10:1 |
| Z'-factor | 0.75 | > 0.5 |
| Intra-Assay %CV | 4.2% | < 10% |
| Inter-Assay %CV | 6.8% | < 15% |
Note: Simulated data for a hypothetical assay. CV = Coefficient of Variation.
Compound List:
Plazinemdor
Plazinemdor-OH (Hypothetical Hydroxylated Metabolite)
Plazinemdor-G (Hypothetical Glucuronidated Metabolite)
Plazinemdor-N-Oxide (Hypothetical N-Oxide Metabolite)
Computational and Theoretical Approaches in Plazinemdor Research
Molecular Docking and Dynamics Simulations of Plazinemdor-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. nih.govbeilstein-journals.org In the context of Plazinemdor, docking simulations are crucial for understanding how it interacts with the NMDA receptor. These simulations place Plazinemdor into the three-dimensional structure of the receptor's allosteric binding site, calculating the most stable binding poses and estimating the binding affinity. mdpi.com
Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. MD simulations model the movement of every atom in the Plazinemdor-NMDA receptor complex over time, offering insights into the stability of the binding and the conformational changes that occur upon binding. ijnc.ir This information is invaluable for elucidating the mechanism of positive allosteric modulation and for identifying key amino acid residues within the receptor that are critical for Plazinemdor's activity.
Key Findings from Plazinemdor Docking and MD Simulations:
Identification of key hydrogen bonds and hydrophobic interactions stabilizing the Plazinemdor-NMDA receptor complex.
Determination of the specific conformational changes in the receptor induced by Plazinemdor binding.
Calculation of binding free energies to quantitatively assess the strength of the interaction.
Quantum Chemical Calculations for Plazinemdor Reactivity, Electronic Structure, and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure of molecules. nih.govaps.org For Plazinemdor, these methods are employed to understand its intrinsic properties, such as reactivity, stability, and electron distribution. Techniques like Density Functional Theory (DFT) are used to calculate molecular orbitals, electrostatic potential, and bond energies. ijnc.ir
This level of detail is critical for understanding how Plazinemdor will behave in a biological environment. For instance, by calculating the distribution of electron density, researchers can predict which parts of the molecule are most likely to engage in interactions with the NMDA receptor. mdpi.com Furthermore, these calculations can help in assessing the metabolic stability of Plazinemdor by identifying the most reactive sites susceptible to enzymatic degradation.
In Silico Prediction of Plazinemdor's Biological Activities and Target Profiling
Beyond its primary target, it is essential to understand the broader biological profile of a drug candidate. In silico prediction tools are used to forecast Plazinemdor's potential interactions with a wide range of other biological targets. These methods often use machine learning algorithms trained on large datasets of known drug-target interactions. By comparing the structural and chemical features of Plazinemdor to this data, these tools can predict potential off-target effects and therapeutic opportunities. This computational screening helps to anticipate potential side effects and can guide the design of more selective analogs. riken.jp
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Plazinemdor Derivative Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govmdpi.com In Plazinemdor research, QSAR models are developed using a set of Plazinemdor analogs with known potencies for the NMDA receptor.
These models identify the key molecular descriptors (e.g., size, shape, electronic properties) that are most influential for activity. researchgate.netresearchgate.net Once a robust QSAR model is established, it can be used to predict the activity of newly designed, virtual Plazinemdor derivatives, thereby prioritizing the synthesis of the most promising candidates. QSPR models are similarly used to predict properties like solubility and metabolic stability, which are crucial for drug development.
Below is an interactive table showcasing a hypothetical QSAR model for Plazinemdor derivatives:
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |
| Plazinemdor | 350.4 | 3.2 | 45.6 | 7.8 |
| Analog A | 364.4 | 3.5 | 48.2 | 8.1 |
| Analog B | 336.3 | 2.9 | 42.1 | 7.5 |
| Analog C | 378.5 | 3.8 | 50.5 | 8.4 |
Rational Design of Plazinemdor Analogs Based on Computational Modeling
The culmination of the aforementioned computational approaches is the rational design of novel Plazinemdor analogs with improved properties. By integrating the insights from molecular docking, quantum chemistry, and QSAR models, medicinal chemists can make informed decisions about which modifications to the Plazinemdor scaffold are most likely to enhance potency, selectivity, and pharmacokinetic properties. beilstein-journals.org This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, allowing for a more efficient and targeted search for superior therapeutic agents. youtube.com
Future Directions, Translational Potential, and Methodological Challenges in Plazinemdor Research
Emerging Research Paradigms and Technologies for Deeper Plazinemdor Studies
To gain a more profound understanding of Plazinemdor's mechanisms and effects, researchers can leverage emerging paradigms and advanced technologies. The initial Phase 1 studies have already employed pharmaco-electroencephalography (EEG) to assess target engagement, observing dose-proportional increases in exposure and increased delta power in frontal lobes, suggesting central nervous system activity larvol.comlarvol.com. Future research could expand upon this by utilizing advanced neuroimaging techniques, such as Positron Emission Tomography (PET) with specific radioligands for NMDA receptor subunits, to visualize Plazinemdor's distribution and binding dynamics within the brain in vivo. Computational modeling, including molecular dynamics simulations and systems biology approaches, can further elucidate Plazinemdor's precise interactions with NMDA receptor subtypes and predict downstream signaling pathways. The development and application of more complex in vitro models, such as human induced pluripotent stem cell (hiPSC)-derived neuronal cultures or brain organoids, could offer more physiologically relevant environments to study Plazinemdor's effects on synaptic function and network activity.
Unexplored Biological Targets and Pathways for Plazinemdor Intervention
While Plazinemdor's primary mechanism involves positive allosteric modulation of NMDA receptors, the complexity of the NMDA receptor system presents opportunities for further investigation. NMDA receptors are heterotetrameric complexes, typically composed of GluN1 subunits paired with various GluN2 (A-D) and/or GluN3 (A-B) subunits guidetomalariapharmacology.orgguidetopharmacology.org. Research could focus on elucidating Plazinemdor's subunit selectivity and how this selectivity influences its therapeutic efficacy and potential side effect profile. Understanding its specific interactions with GluN2A, for instance, which has shown a pEC50 of 6.4 guidetomalariapharmacology.orgguidetopharmacology.org, is crucial. Beyond direct receptor modulation, exploring the downstream intracellular signaling cascades that Plazinemdor influences—such as the MAPK, PI3K/Akt, and CREB pathways—could reveal novel therapeutic targets or mechanisms of action. Furthermore, investigating potential off-target effects on other neurotransmitter systems or ion channels is essential for a comprehensive understanding of its pharmacological profile.
Methodological Innovations Required for Enhanced Understanding of Plazinemdor Mechanisms
Advancing the understanding of Plazinemdor's mechanisms necessitates methodological innovations in several key areas. Precise quantification of target engagement and subunit selectivity in relevant biological matrices remains a critical challenge. Developing highly sensitive and specific assays, potentially employing techniques like cryo-EM or advanced mass spectrometry, could provide atomic-level insights into Plazinemdor's binding modes and conformational changes induced in the NMDA receptor. Accurately assessing Plazinemdor's ability to penetrate the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations in the central nervous system requires robust pharmacokinetic studies, potentially utilizing novel microdialysis techniques or advanced imaging modalities. Sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling is also vital to correlate drug exposure with observed neurophysiological effects and predict clinical outcomes. Furthermore, developing reliable biomarkers that can track target engagement and therapeutic response in preclinical models and human subjects will be instrumental.
Potential for Plazinemdor as a Chemical Probe in Fundamental Biological Research
Beyond its direct therapeutic applications, Plazinemdor holds significant value as a chemical probe for fundamental biological research into the NMDA receptor system. Its specific allosteric modulation activity allows researchers to investigate the nuanced roles of NMDA receptors in synaptic plasticity, learning, memory, and neuronal development in a more targeted manner than with direct agonists or antagonists. By using Plazinemdor in various experimental models, scientists can dissect the functional contributions of different NMDA receptor subunit compositions to normal brain function and disease pathogenesis. Its availability as a research chemical medchemexpress.comhodoodo.commedchemexpress.commedkoo.com facilitates its use in laboratories exploring the NMDA receptor's involvement in a spectrum of neurological and psychiatric conditions, potentially uncovering new therapeutic indications or insights into disease mechanisms.
Integration of Multi-Omics Data for Comprehensive Plazinemdor Research
The complexity of neurological disorders and drug mechanisms necessitates a systems-level understanding, which can be achieved through the integration of multi-omics data biorxiv.orgnih.govyoutube.comyoutube.com. Future research on Plazinemdor could benefit significantly from integrating transcriptomics (gene expression), proteomics (protein abundance), metabolomics (metabolite profiles), and potentially epigenomics (e.g., DNA methylation) data. Such an integrative approach can provide a holistic view of Plazinemdor's cellular and systemic impact, helping to identify novel downstream targets, elucidate complex signaling networks, discover predictive biomarkers for treatment response, and understand potential mechanisms of resistance. For instance, transcriptomic analysis could reveal genes modulated by Plazinemdor, while proteomic studies could confirm changes in key proteins involved in NMDA receptor signaling or synaptic function. Overcoming the inherent challenges in data integration, normalization, and interpretation will be key to unlocking the full potential of multi-omics strategies for Plazinemdor research.
Ethical Considerations in Advanced Preclinical Plazinemdor Research
Ethical considerations are paramount in all stages of drug development, particularly in advanced preclinical research. For Plazinemdor, this involves a strong commitment to animal welfare if in vivo studies are conducted. Adherence to the principles of the 3Rs—Replacement, Reduction, and Refinement—is essential, ensuring that animal use is minimized, experimental procedures are refined to reduce any potential distress, and alternatives are sought where feasible. Robust experimental design and transparent reporting of all findings, including negative or inconclusive results, are critical for scientific integrity and to avoid the unnecessary use of resources or animal subjects. Furthermore, if human cell lines or tissues are utilized, ensuring ethical sourcing, proper consent protocols, and data privacy are maintained is of utmost importance.
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental framework to study Plazinemdor's pharmacological mechanisms?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., receptor binding efficiency or metabolic pathways). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses . For in vitro studies, employ dose-response assays with controls for enzyme activity (e.g., IC50 measurements) and validate results using triplicate trials to ensure reproducibility . Reference primary sources from databases like PubMed or Semantic Scholar’s AI-driven literature tools to avoid biases in secondary interpretations .
Q. What are the best practices for ensuring data accuracy in Plazinemdor’s pharmacokinetic studies?
- Methodological Answer : Standardize data collection protocols using calibrated instruments (e.g., HPLC for plasma concentration measurements) and adhere to metric system units (e.g., mL, μM) to minimize reporting errors . Implement blinding in in vivo trials to reduce observer bias, and pre-register study designs on platforms like ClinicalTrials.gov to align with ethical guidelines . Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze inter-group variability .
Q. How should researchers address low response rates in surveys about Plazinemdor’s clinical applications?
- Methodological Answer : Design surveys with clear, jargon-free questions and pilot-test them with a small cohort to refine wording . Use mixed-method approaches: combine Likert-scale questions (quantitative) with open-ended responses (qualitative) to capture nuanced insights . Increase participation by offering anonymized data collection via encrypted platforms (e.g., REDCap) and follow-up reminders .
Advanced Research Questions
Q. How can contradictory findings about Plazinemdor’s efficacy across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis to aggregate data from heterogeneous studies, weighting results by sample size and methodological rigor (e.g., PRISMA guidelines) . Use sensitivity analysis to identify confounding variables (e.g., dosage variations or demographic disparities) . For unresolved contradictions, propose in silico modeling (e.g., molecular docking simulations) to test competing hypotheses about mechanism-of-action discrepancies .
Q. What strategies optimize the operationalization of abstract concepts (e.g., “bioavailability”) in Plazinemdor research?
- Methodological Answer : Define variables using empirical indicators (e.g., AUC for bioavailability) and validate them through cross-method triangulation (e.g., compare mass spectrometry data with pharmacokinetic models) . Use factor analysis to reduce multidimensional constructs into measurable components and document operational definitions in appendices for transparency .
Q. How should researchers ethically navigate data-sharing challenges when collaborating on Plazinemdor-related projects?
- Methodological Answer : Draft data-use agreements specifying access tiers (e.g., raw vs. aggregated data) and cite compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) . For sensitive data, employ de-identification protocols and obtain IRB approval before sharing . Use federated search tools to aggregate dispersed datasets without breaching confidentiality .
Methodological Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
